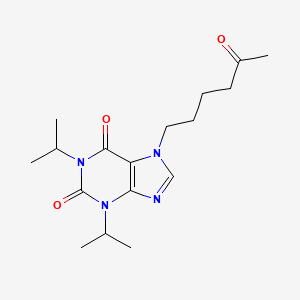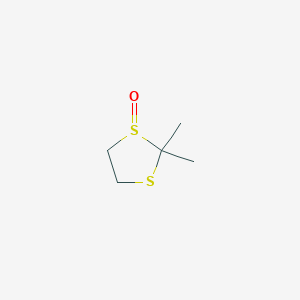![molecular formula C19H13BrN2 B14610780 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- CAS No. 57555-33-6](/img/structure/B14610780.png)
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core with an amine group at the 3-position and a 4-bromophenylmethylene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- typically involves the condensation of 9H-carbazol-3-amine with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imine bond, converting it back to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Conversion to secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazol-3-amine: A simpler derivative without the 4-bromophenylmethylene substituent.
9-Ethyl-9H-carbazol-3-amine: Features an ethyl group instead of the bromophenylmethylene group.
3-Amino-9-ethylcarbazole: Another derivative with an ethyl group at the 9-position.
Uniqueness
The presence of the 4-bromophenylmethylene group in 9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]- imparts unique chemical and physical properties, such as increased molecular weight and potential for additional functionalization through the bromine atom. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
CAS No. |
57555-33-6 |
|---|---|
Molecular Formula |
C19H13BrN2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C19H13BrN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-19-17(11-15)16-3-1-2-4-18(16)22-19/h1-12,22H |
InChI Key |
CXDFVUWWRYSMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)


